The synthesis of decarestrictine C has been achieved through various synthetic routes, emphasizing enantioselectivity and structural complexity. One notable method involves the use of (2S,5S)-1,2,5,6-hexanetetrol as a key starting material. The synthetic strategy typically includes several steps that involve forming carbon-carbon bonds and functional group transformations to construct the intricate molecular framework characteristic of decarestrictines.
The total synthesis strategies have been documented in various studies, showcasing different approaches to achieve this complex molecule with high yield and selectivity .
The molecular structure of decarestrictine C features a unique arrangement typical of polyketides. It includes multiple stereocenters that contribute to its biological activity.
Spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to elucidate the structure and confirm the stereochemistry .
Decarestrictine C participates in various chemical reactions that highlight its reactivity and potential applications:
These reactions are essential for understanding how modifications to the structure can enhance or alter its biological efficacy .
The mechanism of action for decarestrictine C primarily revolves around its ability to inhibit key enzymes in the cholesterol biosynthesis pathway.
Studies indicate that the compound binds to the active site of HMG-CoA reductase, thereby preventing substrate access and subsequent catalysis .
Decarestrictine C exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential pharmaceutical formulations .
Decarestrictine C has several scientific applications:
Penicillium fungi (Family: Aspergillaceae) constitute a ubiquitous genus encompassing over 300 species with significant ecological, industrial, and pharmaceutical relevance [1]. These fungi occupy diverse niches, particularly thriving as saprophytes in soil ecosystems and demonstrating pronounced adaptability to low-humidity environments. Their capacity for organic matter decomposition makes them common agents of food spoilage, but simultaneously prolific producers of bioactive secondary metabolites [1]. The decarestrictines, including Decarestrictine C, are biosynthesized by specific strains within this taxonomically complex genus, primarily identified as post-harvest phytopathogens causing blue mold decay in fruits.
Table 1: Penicillium Species Associated with Decarestrictine Production
Species | Host/Substrate Association | Decarestrictines Identified | Ecological Niche |
---|---|---|---|
P. expansum | Apples, Pears, Stone fruits | A, B, C, D, E, M | Post-harvest fruit rot pathogen |
P. citrinum | Citrus, Grains | Statins (e.g., compactin) | Food spoilage organism |
P. chrysogenum | Diverse organic matter | Penicillin | Ubiquitous saprophyte |
P. solitum | Stored apples, Cheese | Not reported | Cold storage contaminant |
Decarestrictine C production is particularly linked to Penicillium expansum, a species notorious for causing post-harvest rot in pomaceous fruits like apples (Malus domestica) and pears (Pyrus communis) [1] [8]. This pathogen infiltrates fruit tissues through mechanical injuries (bruises, punctures) sustained during harvesting or handling. Once established, P. expansum not only causes significant economic losses but also produces mycotoxins like patulin alongside decarestrictines [8]. The co-occurrence of these metabolites suggests shared or overlapping biosynthetic regulation within the fungal secondary metabolome. While P. expansum dominates reports, other Penicillium spp. within the subgenus Penicillium may also contribute to decarestrictine diversity, reflecting the genus's extensive chemodiversity across habitats ranging from soil to stored agricultural products [1].
The decarestrictine family was first systematically characterized in the early 1990s through bioactivity-guided fractionation of fungal extracts. Initial research focused on identifying novel inhibitors of cholesterol biosynthesis beyond the then-known statins. This led to the isolation and structural elucidation of Decarestrictines A1, A2, B, C1, C2, and D from several Penicillium species in 1992 [6]. The discovery marked a significant expansion of known bioactive 10-membered lactones (decanolides) of fungal origin.
Table 2: Key Structural Features of Early Identified Decarestrictines
Decarestrictine | Core Structure | Key Functional Modifications | Molecular Formula |
---|---|---|---|
A1/A2 | 10-membered lactone | Dihydroxy substitution at C-3, C-7 | C₁₀H₁₆O₄ |
B | 10-membered lactone | Trihydroxy substitution at C-3, C-5, C-7 | C₁₀H₁₆O₅ |
C1/C2 | 10-membered lactone | Dihydroxy substitution at C-3, C-7; Epoxy group | C₁₀H₁₄O₄ |
D | 10-membered lactone | Dihydroxy substitution at C-3, C-7; Keto group | C₁₀H₁₄O₄ |
Decarestrictine C exists as a pair of C1/C2 stereoisomers differing in their epoxide ring configuration [6]. Structural determination relied heavily on spectroscopic techniques (NMR, MS) and was unequivocally confirmed through X-ray crystallography of Decarestrictine D and a derivative of Decarestrictine B [6]. These compounds were classified as nonadride-related macrolides due to structural parallels with metabolites like glauconic acid, yet distinguished by their saturated 10-membered lactone ring bearing varying patterns of hydroxyl, epoxy, and carbonyl substituents along the aliphatic chain. The term "decarestrictine" itself reflects their core structural feature (deca=ten-membered ring) and bioactivity (restriction of sterol synthesis). Their discovery filled a significant gap between smaller (e.g., octanolides) and larger (e.g., zearalenone-type) fungal lactone metabolites with sterol-modulating activities.
Although both decarestrictines and statins are fungal metabolites inhibiting steps in isoprenoid/cholesterol biosynthesis, they exhibit profound structural and mechanistic divergence. Statins, exemplified by mevastatin (from Penicillium citrinum) and lovastatin (from Aspergillus terreus), feature a dihydroxyheptanoic acid moiety or its δ-lactone form, structurally mimicking the HMG-CoA substrate [7]. This enables competitive, high-affinity binding within the catalytic site of HMG-CoA reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway [3] [5].
Table 3: Structural and Mechanistic Comparison: Decarestrictine C vs. Statins
Characteristic | Decarestrictine C | Classic Statins (e.g., Lovastatin) |
---|---|---|
Core Structure | 10-membered macrolide (lactone) ring | Hexahydronaphthalene ring + β-hydroxy-δ-lactone/hydroxy acid |
Pharmacophore | Undefined; likely epoxy-diol functionality | Dihydroxyheptanoic acid / HMG-CoA mimic |
Primary Molecular Target | Post-squalene cholesterol biosynthesis enzymes? | HMG-CoA Reductase (HMGR) |
Binding Mode | Non-competitive with HMG-CoA (presumed) | Competitive inhibition of HMG-CoA binding |
Origin in Penicillium | Primarily P. expansum | P. citrinum (compactin), P. brevicompactum (pravastatin precursor) |
In stark contrast, Decarestrictine C possesses a saturated 10-membered lactone ring adorned with hydroxyl groups at C-3 and C-7 and an epoxide functionality [6]. This complex macrolide structure bears no resemblance to HMG-CoA or mevalonate. Consequently, Decarestrictine C and its congeners do not directly inhibit HMGR [6]. Biochemical studies indicate they target downstream enzymatic steps, potentially acting on post-squalene cholesterol biosynthesis enzymes or enzymes involved in isoprenoid side-chain assembly for non-sterol metabolites (e.g., ubiquinone, dolichol) [6]. This distinction carries significant implications:
The spatial orientation of Decarestrictine C's functional groups (epoxide, hydroxyls) is critical for its bioactivity. Its stereochemistry, elucidated via X-ray and synthesis studies, dictates its conformational flexibility and molecular recognition by target enzymes. This contrasts sharply with statins, where the spatial arrangement of the HMG-mimetic pharmacophore governs HMGR binding affinity [5] [7]. The lipophilicity profile of Decarestrictine C, influenced by its macrolide core and polar substituents, also differs significantly from hydrophilic (e.g., pravastatin) or lipophilic (e.g., simvastatin) statins, impacting cellular uptake and subcellular distribution [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7